Enniatin C

Vue d'ensemble

Description

Enniatin C is a member of the enniatin family, which are cyclohexadepsipeptides. These compounds are primarily isolated from Fusarium species of fungi, although they have also been found in other genera such as Verticillium and Halosarpheia . Enniatins are known for their diverse biological activities, including antifungal, antibiotic, and cytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Enniatin C can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of N-methylleucine and α-hydroxyisovaleric acid residues . The process includes the use of protecting groups and coupling reagents to ensure the correct formation of the cyclic structure .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using Fusarium species. The fungi are cultured under specific conditions that promote the production of enniatins. The compounds are then extracted and purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Enniatin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at the amino acid residues.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Applications De Recherche Scientifique

Antimicrobial Properties

Enniatin C exhibits significant antimicrobial activity against a range of pathogens. Research indicates its effectiveness against:

- Bacterial Pathogens : this compound has shown inhibitory effects against Mycobacterium tuberculosis and other bacteria, suggesting potential as an antimicrobial agent in treating infections .

- Fungal Pathogens : It also demonstrates activity against various fungal species, including those from the Fusarium, Aspergillus, and Penicillium genera . The minimum inhibitory concentration (MIC) values for certain fungi have been documented, highlighting its potential use in agricultural settings to combat fungal infections in crops.

Cytotoxic Effects

This compound has been studied for its cytotoxic properties, particularly in cancer research. Key findings include:

- Cell Line Studies : In vitro studies using human cancer cell lines such as HCT116 and Caco-2 have shown that this compound can induce cytotoxic effects, with varying IC50 values depending on the cell type and exposure duration . For instance, it exhibited significant toxicity at concentrations ranging from 3 to 19.5 µM in different studies.

- Mechanism of Action : The compound's cytotoxicity may involve apoptosis induction and DNA damage in sensitive cell lines, making it a candidate for further investigation as a potential anticancer agent .

Biotherapeutic Potential

The unique properties of this compound have led to explorations of its use in biotherapeutics:

- Immunomodulatory Effects : Some studies suggest that this compound may modulate immune responses, which could be beneficial in treating conditions like inflammatory diseases or enhancing vaccine efficacy .

- Oral Delivery Systems : Research is ongoing into the use of this compound within live bacterial cell therapies aimed at targeting gastrointestinal diseases. Its stability during processing makes it a candidate for incorporation into oral delivery systems for therapeutic applications .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

Enniatin C exerts its effects primarily through its ionophoric properties. It forms complexes with metal ions and facilitates their transport across cell membranes. This disrupts ion gradients and affects cellular processes. This compound also interacts with mitochondrial permeability transition pores, leading to changes in mitochondrial function and induction of apoptosis .

Comparaison Avec Des Composés Similaires

Enniatin A: Similar structure but different amino acid residues.

Enniatin B: Another homolog with distinct biological activities.

Beauvericin: Structurally related but with different biological properties.

Uniqueness: Enniatin C is unique due to its specific combination of N-methylleucine and α-hydroxyisovaleric acid residues. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications .

Activité Biologique

Enniatin C (ENN C) is a cyclic depsipeptide produced by various species of the Fusarium genus. It is known for its diverse biological activities, including antimicrobial, cytotoxic, and potential therapeutic effects. This article compiles recent research findings on the biological activity of ENN C, highlighting its mechanisms of action, efficacy against various pathogens, and implications for health.

1. Overview of this compound

This compound is one of several enniatins, which are characterized by their ability to form complexes with cations and disrupt ion selectivity in biological membranes. This property contributes to their cytotoxic and antimicrobial activities. The compound has been studied for its effects on human cells, animal health, and its potential as a biocontrol agent in agriculture.

2. Antimicrobial Activity

ENN C has demonstrated significant antimicrobial properties against a range of pathogens:

- Bacterial Pathogens : Studies have shown that ENN C exhibits inhibitory effects against Mycobacterium tuberculosis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.2 µg/mL for certain strains .

- Fungal Pathogens : ENN C has been effective against various fungi, including Candida albicans and species from the Aspergillus and Penicillium genera. The MIC values vary significantly depending on the fungal species tested .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.2 | |

| Staphylococcus aureus | 1000 | |

| Candida albicans | 5 | |

| Aspergillus niger | 10 |

3. Cytotoxic Effects

ENN C has been extensively studied for its cytotoxic effects on various human cell lines:

- Cancer Cell Lines : Research indicates that ENN C induces apoptosis in human cancer cells such as HCT116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The IC50 values for these cells range from 1.4 µM to 19.5 µM, indicating potent cytotoxicity .

- Mechanism of Action : The cytotoxicity is believed to be mediated through the induction of reactive oxygen species (ROS) and disruption of mitochondrial function, leading to cell death via apoptosis or necrosis .

Table 2: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HCT116 | 2.7 | Apoptosis | |

| HepG2 | 12.3 | ROS Generation | |

| MRC-5 | >30 | No significant effect |

4. Case Studies

Several case studies have highlighted the potential applications of ENN C in both clinical and agricultural settings:

- Clinical Applications : A study investigated the effects of ENN C on human gastric cells (N87), revealing a higher sensitivity compared to intestinal cells (Caco-2). This suggests potential therapeutic applications in targeting gastric cancers .

- Agricultural Use : ENN C has been explored as a biocontrol agent against Fusarium infections in crops, showing promising results in reducing pathogen load and mycotoxin production .

5. Conclusion

This compound exhibits a wide range of biological activities that make it a compound of interest for both medical and agricultural applications. Its potent antimicrobial properties against various pathogens, coupled with significant cytotoxic effects on cancer cells, underscore its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action and optimize its use in clinical and agricultural contexts.

Propriétés

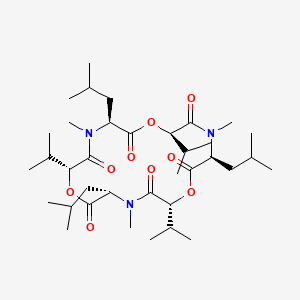

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,9,15-tris(2-methylpropyl)-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H63N3O9/c1-19(2)16-25-34(43)46-29(23(9)10)32(41)38(14)27(18-21(5)6)36(45)48-30(24(11)12)33(42)39(15)26(17-20(3)4)35(44)47-28(22(7)8)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t25-,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICJNWLMJRLFKQ-NHODMIADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H63N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19893-23-3 | |

| Record name | Enniatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENNIATIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI886GV7NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Enniatin C and what is its biological origin?

A1: this compound is a naturally occurring cyclodepsipeptide produced by several species of Fusarium fungi []. Cyclodepsipeptides are cyclic compounds comprising both amino acid and hydroxy acid residues.

Q2: How is the chemical structure of this compound confirmed?

A2: The structure of this compound has been confirmed through total synthesis [, ]. Researchers synthesized this compound and two related compounds, Bassianolide and Decabassianolide, to compare their properties and confirm the structural assignments. This involved step-by-step assembly of the molecule followed by cyclization to form the final ring structure. Additionally, X-ray crystallography studies provided detailed insights into the three-dimensional structure of this compound [].

Q3: Are there efficient methods to synthesize this compound in the laboratory?

A3: Yes, recent advances in synthetic chemistry have led to the development of efficient methods for this compound synthesis. Flow chemistry, a technique where reactions are performed in a continuously flowing stream, has been successfully employed to synthesize this compound and other related cyclodepsipeptides []. This approach allows for quicker reactions, higher yields, and greater control over reaction conditions compared to traditional batch methods.

Q4: How can I analyze a sample to determine if this compound is present?

A4: Early research utilized paper chromatography to separate and identify this compound from other closely related Enniatin variants []. This method exploited the differential migration of N-methylated amino acids, characteristic components of Enniatin molecules, on a paper substrate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.